![molecular formula C31H50F3O3P2RhS+ B14791175 Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate is a complex organometallic compound. It is known for its unique structure, which includes a rhodium center coordinated to cycloocta-1,5-diene and two diethylphospholan-1-ium groups. This compound is often used in various catalytic processes due to its ability to facilitate a range of chemical reactions.
Méthodes De Préparation
The synthesis of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate typically involves the following steps:
Preparation of Cycloocta-1,5-diene: Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst.
Formation of Diethylphospholan-1-ium Groups: The diethylphospholan-1-ium groups are prepared through the reaction of diethylphosphine with appropriate halogenated aromatic compounds.
Coordination to Rhodium: The final step involves the coordination of cycloocta-1,5-diene and diethylphospholan-1-ium groups to a rhodium center, followed by the addition of trifluoromethanesulfonate to stabilize the complex.
Analyse Des Réactions Chimiques
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include halides and phosphines.
Addition: The compound can also undergo addition reactions, particularly with unsaturated organic molecules.
Applications De Recherche Scientifique
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Biological Studies: The compound is used in biological studies to understand the interaction of metal complexes with biological molecules.
Mécanisme D'action
The mechanism of action of Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate involves the coordination of the rhodium center to various substrates, facilitating their transformation through oxidative addition, reductive elimination, and migratory insertion processes. The diethylphospholan-1-ium groups play a crucial role in stabilizing the rhodium center and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate can be compared with other similar compounds such as:
Cyclooctadiene Rhodium Chloride Dimer: This compound also contains a rhodium center coordinated to cyclooctadiene but differs in its ligand environment and reactivity.
Rhodium Tris(triphenylphosphine) Chloride: Another rhodium complex with different phosphine ligands, used in various catalytic applications.
Rhodium Carbonyl Complexes: These complexes contain carbonyl ligands and exhibit different reactivity patterns compared to the trifluoromethanesulfonate complex.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of rhodium complexes.
Propriétés
Formule moléculaire |
C31H50F3O3P2RhS+ |
|---|---|
Poids moléculaire |
724.6 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1 |
Clé InChI |
XGPXBCKGQLCHDW-UHFFFAOYSA-O |
SMILES canonique |
CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


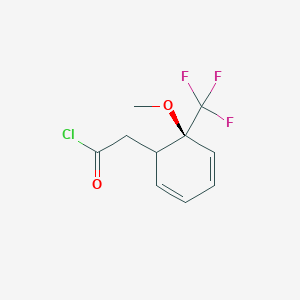
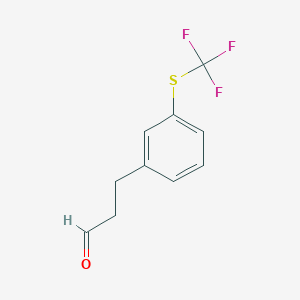
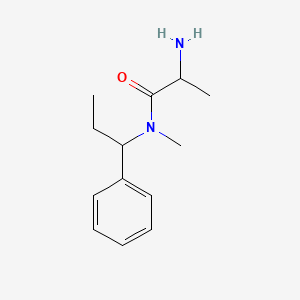

![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
![5-[3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14791142.png)

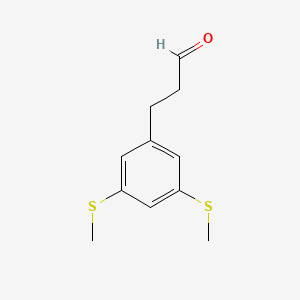
![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
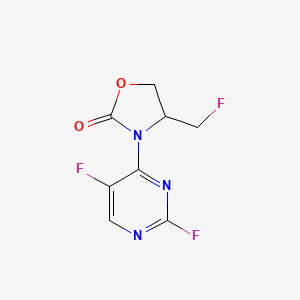
![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
